Irinotecan hydrochloride
CAS No.: 100286-90-6
VCID: VC0193450
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Irinotecan hydrochloride is a chemotherapy drug and a topoisomerase inhibitor . Irinotecan, sold under the brand name Camptosar, is an anti-cancer medication used to treat colon cancer and small cell lung cancer . For colon cancer, it is used either alone or with fluorouracil, while for small cell lung cancer, it is used with cisplatin . It is administered intravenously as a 30- or 90-minute infusion . Irinotecan is a water-soluble analog of camptothecin, which is extracted from the Chinese tree Camptotheca acuminate . The bis-piperidine side chain in irinotecan's structure enhances its water solubility . Irinotecan is mainly used in treating metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . It may be used with fluorouracil and leucovorin as a first-line treatment for metastatic carcinoma of the colon or rectum or as monotherapy for cases that have recurred or progressed following initial fluorouracil-based therapy . Irinotecan liposome, in combination with oxaliplatin, fluorouracil, and leucovorin, has been approved for the first-line treatment of metastatic pancreatic adenocarcinoma . The drug functions by blocking topoisomerase I, an enzyme that cancer cells need to grow and spread, resulting in DNA damage and cell death . Common side effects of Irinotecan include diarrhea, vomiting, bone marrow suppression, hair loss, shortness of breath, and fever . Severe side effects include blood clots, colon inflammation, and allergic reactions . An example of a similar chemical compound is topotecan, which is also a topoisomerase I inhibitor used in chemotherapy . |
---|---|
CAS No. | 100286-90-6 |
Product Name | Irinotecan hydrochloride |
Molecular Formula | C33H38N4O6 |
Molecular Weight | 586.7 g/mol |
IUPAC Name | [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 |
Standard InChIKey | UWKQSNNFCGGAFS-XIFFEERXSA-N |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 |
Appearance | Yellow solid |
Purity | > 95% |
Synonyms | 7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
PubChem Compound | 60838 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume